Stannane, 1,3-benzodioxol-5-yltributyl-

Description

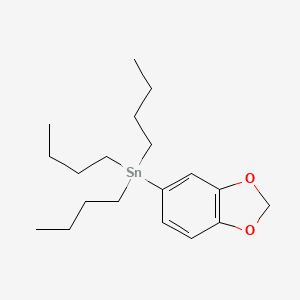

"Stannane, 1,3-benzodioxol-5-yltributyl-" (CAS: Not explicitly provided in evidence) is an organotin compound characterized by a tributyltin group bonded to a 1,3-benzodioxol-5-yl moiety. This structure combines the lipophilic tributyltin group with the aromatic 1,3-benzodioxole ring, which is known for its electron-rich properties. Organotin compounds like this are historically significant in industrial applications, including catalysis, polymer stabilization, and biocides, though their environmental and toxicological impacts have led to regulatory scrutiny .

The compound’s reactivity and stability are influenced by the electron-donating nature of the benzodioxole ring and the steric bulk of the tributyltin group.

Properties

IUPAC Name |

1,3-benzodioxol-5-yl(tributyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1,3-4H,5H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUZYPWYOKMSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455615 | |

| Record name | Stannane, 1,3-benzodioxol-5-yltributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124010-49-7 | |

| Record name | Stannane, 1,3-benzodioxol-5-yltributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of stannane, 1,3-benzodioxol-5-yltributyl- typically involves the reaction of 1,3-benzodioxole with tributyltin hydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Stannane, 1,3-benzodioxol-5-yltributyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form organotin oxides and hydroxides.

Reduction: Reduction reactions can convert stannane, 1,3-benzodioxol-5-yltributyl- to its corresponding hydrides using reducing agents such as lithium aluminum hydride.

Substitution: This compound can undergo substitution reactions where the tin atom is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while reduction produces organotin hydrides .

Scientific Research Applications

Stannane, 1,3-benzodioxol-5-yltributyl- has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound has potential biological activity and is studied for its effects on various biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

Industry: It is used in the production of materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of stannane, 1,3-benzodioxol-5-yltributyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

The provided evidence highlights several structurally related organotin compounds, enabling a comparative analysis:

Table 1: Key Organotin Compounds and Their Features

Key Differences and Research Insights

Substituent Effects :

- The 1,3-benzodioxol-5-yl group in the target compound contrasts with fluorinated substituents in analogs like tributylfluoro-stannane polymers. Fluorine enhances thermal stability and hydrophobicity but increases environmental persistence, whereas the benzodioxole group may improve π-π interactions in catalytic systems .

- Tris(tridecafluorooctyl)stannane exhibits extreme fluorophilicity, making it suitable for niche applications like anti-fouling coatings, but its environmental toxicity likely exceeds that of the benzodioxol derivative due to bioaccumulative perfluoroalkyl chains .

Toxicity and Regulation :

- Tributyltin compounds are regulated under international agreements (e.g., Stockholm Convention) due to endocrine-disrupting effects. The benzodioxol variant’s toxicity profile remains undocumented in the evidence, but its biodegradability may differ from fluorinated analogs .

Structural Validation: While crystallographic data for the target compound are absent in the evidence, tools like SHELXL (for small-molecule refinement) and structure validation protocols are critical for confirming the geometry of similar organotin species. For example, perfluoroalkyltin compounds often exhibit distorted tetrahedral coordination, which could be compared to the benzodioxol analog if crystallographic studies exist .

Notes

- Structural validation methods (e.g., using SHELX software ) and adherence to crystallographic reporting standards are essential for reliable comparisons.

- The Pharos Project’s inclusion of fluorinated stannanes underscores the regulatory focus on persistent fluorinated compounds, which may inform risk assessments for the benzodioxol derivative .

Biological Activity

Overview

Stannane, 1,3-benzodioxol-5-yltributyl- is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

Stannane, 1,3-benzodioxol-5-yltributyl- features a stannane group (tin-based) attached to a benzodioxole moiety. The unique structure allows for various interactions with biological systems.

Research indicates that compounds with similar structures often target microtubules and their protein components, such as tubulin. The mode of action typically involves:

- Microtubule Interaction : Compounds can stabilize microtubule structures or inhibit their polymerization.

- Cell Cycle Arrest : Induction of cell cycle arrest at the S phase is a common outcome.

- Apoptosis Induction : Many compounds in this class have been shown to induce apoptosis in cancer cells.

Biochemical Pathways

The interaction of Stannane, 1,3-benzodioxol-5-yltributyl- with cellular components leads to modulation of several biochemical pathways:

- Inhibition of Tubulin Polymerization : This can disrupt normal cellular functions and lead to cell death.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can contribute to oxidative stress and subsequent cell damage.

In Vitro Studies

A study investigating the biological activity of similar benzodioxole derivatives highlighted their low cytotoxicity against human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines. These compounds demonstrated significant antioxidant properties and neuroprotective effects under oxidative stress conditions .

| Compound | IC50 (µM) | Cell Line | Activity |

|---|---|---|---|

| Compound 4 | 28.9 ± 5.6 | Aedes aegypti larvae | Larvicidal activity |

| Compound 18 | Not specified | SH-SY5Y | Neuroprotective against oxidative stress |

Larvicidal Activity

The larvicidal activity of 1,3-benzodioxole derivatives was evaluated against Aedes aegypti larvae. One compound exhibited an LC50 value of 28.9 µM after 24 hours, indicating potential use in mosquito control strategies .

Comparative Analysis

When comparing Stannane, 1,3-benzodioxol-5-yltributyl- with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Stannane, 1,3-benzodioxol-5-yltributyl- | Induces apoptosis, targets microtubules | Contains stannane group |

| 6-(2H-1,3-benzodioxol-5-yl)-2-benzylpyridazinone | Anticancer properties | Lacks stannane group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.